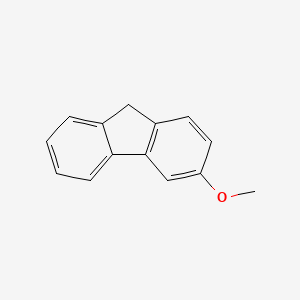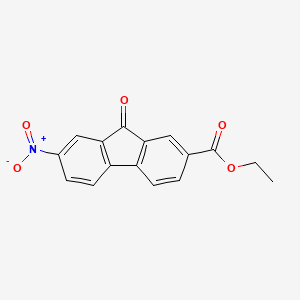
4-(Butan-2-yl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that are widely used in various industrial and agricultural applications. This particular compound is known for its unique structural features, which include a sec-butyl group, a chlorine atom, and an ethylamine group attached to a triazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the sec-Butyl Group: The sec-butyl group is introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with the triazine ring in the presence of a Lewis acid catalyst.
Ethylamine Substitution: The final step involves the substitution of one of the chlorine atoms with an ethylamine group, which is carried out under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
化学反応の分析
Types of Reactions
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted triazines depending on the nucleophile used.
Oxidation and Reduction: Altered triazine derivatives with different oxidation states.
Hydrolysis: Breakdown products of the triazine ring, including amines and carboxylic acids.
科学的研究の応用
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Atrazine: Another triazine herbicide with similar structural features but different substituents.
Simazine: A triazine compound used as a herbicide, similar in structure but with different functional groups.
Cyanuric Chloride: A triazine derivative used as an intermediate in the synthesis of various chemicals.
Uniqueness
4-(sec-Butyl)-6-chloro-N-ethyl-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sec-butyl group, chlorine atom, and ethylamine group make it versatile for various applications, distinguishing it from other triazine compounds.
特性
CAS番号 |
62733-75-9 |
|---|---|
分子式 |
C9H15ClN4 |
分子量 |
214.69 g/mol |
IUPAC名 |
4-butan-2-yl-6-chloro-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H15ClN4/c1-4-6(3)7-12-8(10)14-9(13-7)11-5-2/h6H,4-5H2,1-3H3,(H,11,12,13,14) |
InChIキー |
KQACAKCGANIHGX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NC(=NC(=N1)Cl)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
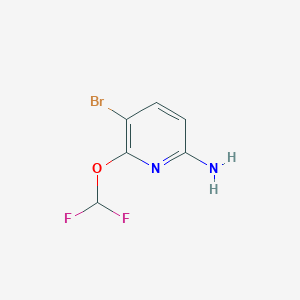


![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
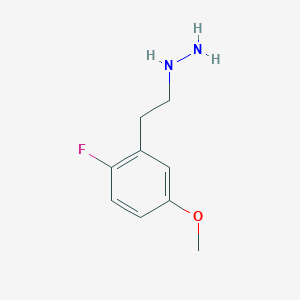
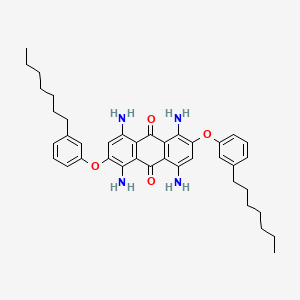
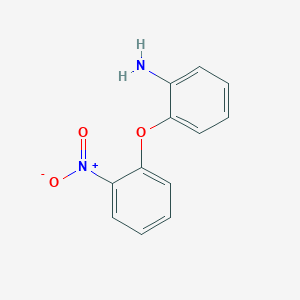
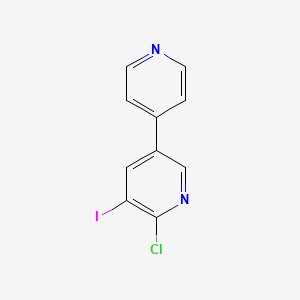
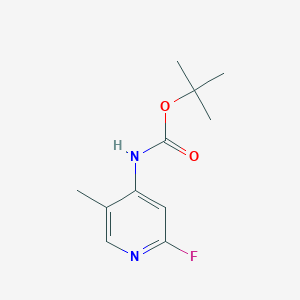
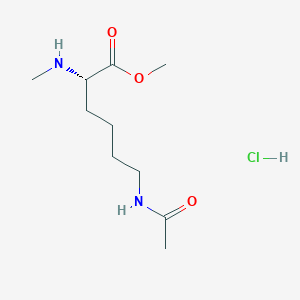
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
